molecular formula C8H11IO3 B12534631 Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester CAS No. 820972-61-0

Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester

Cat. No.: B12534631
CAS No.: 820972-61-0
M. Wt: 282.08 g/mol
InChI Key: CRHZPXGUTYAFEL-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester is an organic compound with the molecular formula C8H11IO3. This compound is a derivative of cyclopentanecarboxylic acid, where an iodine atom and an ethyl ester group are attached to the cyclopentane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for cyclopentanecarboxylic acid derivatives typically involve large-scale catalytic processes. The palladium-catalyzed hydrocarboxylation method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclopentanecarboxylic acid derivatives can undergo oxidation reactions to form various oxidized products, such as ketones and aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the iodine atom to a hydrogen atom.

    Substitution: The iodine atom in cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester exerts its effects involves its reactivity as an electrophile. The iodine atom makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: This compound has a similar structure but lacks the iodine atom.

    Cyclopentanecarboxylic acid, ethyl ester: This compound lacks both the iodine atom and the oxo group.

Uniqueness

Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester is unique due to the presence of both the iodine atom and the oxo group, which confer distinct reactivity and chemical properties. The iodine atom makes it a versatile intermediate for nucleophilic substitution reactions, while the oxo group allows for various oxidation and reduction reactions.

Properties

CAS No.

820972-61-0

Molecular Formula

C8H11IO3

Molecular Weight

282.08 g/mol

IUPAC Name

ethyl 1-iodo-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C8H11IO3/c1-2-12-7(11)8(9)5-3-4-6(8)10/h2-5H2,1H3

InChI Key

CRHZPXGUTYAFEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)I

Origin of Product

United States

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